molecular formula C10H16 B14338282 1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane CAS No. 106311-23-3

1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane

Cat. No.: B14338282
CAS No.: 106311-23-3
M. Wt: 136.23 g/mol
InChI Key: JNTXXFIZIRYWEG-UHFFFAOYSA-N
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Description

1-Methyl-6-(prop-1-en-2-yl)bicyclo[310]hexane is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane core

Preparation Methods

The synthesis of 1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methylene and methyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane can be compared with other similar compounds, such as:

    Sesquisabinene: This compound has a similar bicyclic structure but differs in the substituents attached to the core.

    Sabinene: Another bicyclic compound with a different substitution pattern, often used in flavor and fragrance applications.

    Episesquithujene: A stereoisomer with a similar core structure but different spatial arrangement of atoms.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

CAS No.

106311-23-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-methyl-6-prop-1-en-2-ylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H16/c1-7(2)9-8-5-4-6-10(8,9)3/h8-9H,1,4-6H2,2-3H3

InChI Key

JNTXXFIZIRYWEG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C2C1(CCC2)C

Origin of Product

United States

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